![molecular formula C23H26N2O3 B5307626 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide, also known as PPPT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in the treatment of various diseases. PPPT is a synthetic compound that belongs to the class of pyranocarboxamides and is known to possess several biological properties that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, studies have shown that this compound exerts its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. This compound has been shown to possess neuroprotective properties by preventing the formation of amyloid-beta plaques and reducing the levels of oxidative stress in the brain.
実験室実験の利点と制限
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. This compound is also stable and can be stored for long periods without degradation. However, this compound also has some limitations for lab experiments. This compound is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. This compound also has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide. One possible direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that are modulated by the compound. Another direction is to explore the potential application of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is also needed to determine the toxicity and pharmacokinetics of this compound, which will be crucial for the development of this compound as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound with several potential applications in the field of medicinal chemistry. This compound exhibits potent anticancer and neuroprotective properties and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and determine its toxicity and pharmacokinetics. With continued research, this compound may prove to be a valuable therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-phenyl-2-bromoacetophenone with pyrrolidine-1-carboxamidine followed by the reaction of the resulting product with tetrahydro-2H-pyran-4-carboxylic acid. The final product is obtained after purification through column chromatography.
科学的研究の応用
4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been shown to possess neuroprotective properties and can prevent the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease.
特性
IUPAC Name |
4-phenyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-21(25-14-6-7-15-25)19-10-4-5-11-20(19)24-22(27)23(12-16-28-17-13-23)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCQNURRXBLOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

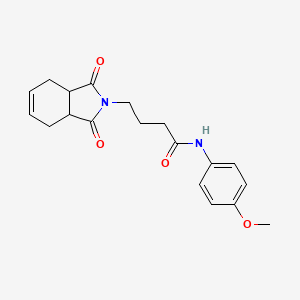
![3-methyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5307555.png)
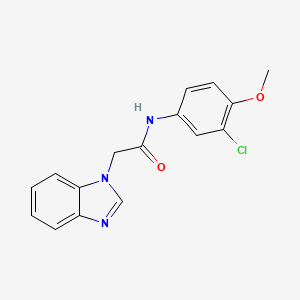
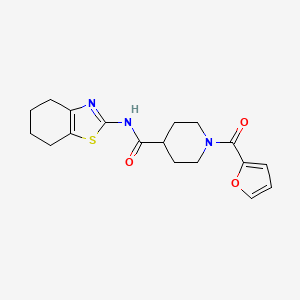
![N-(2-cyanophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5307590.png)
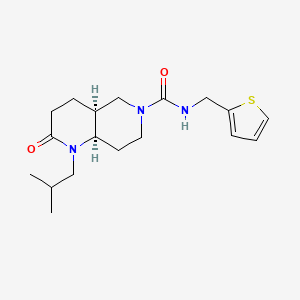
![2-{3-[2-(3-chlorophenyl)-2-cyanovinyl]-1H-indol-1-yl}acetamide](/img/structure/B5307608.png)
![3-[(2,2-dimethylmorpholin-4-yl)methyl]-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5307618.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5307619.png)

![N-ethyl-2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-methyl-2-oxoethanamine](/img/structure/B5307622.png)
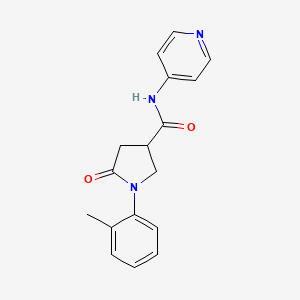
![4-ethoxy-3-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5307635.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5307639.png)